molecular formula C24H17N3O3 B11103825 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11103825
M. Wt: 395.4 g/mol
InChI Key: BVYIYNXVXUZVEO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound featuring a unique structure that combines a benzodioxole moiety with a diphenyl-substituted dihydropyrrolo-pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Construction of the Dihydropyrrolo-Pyrazolone Core: This step involves the condensation of appropriate hydrazines with diketones or ketoesters, followed by cyclization.

    Coupling of the Benzodioxole and Dihydropyrrolo-Pyrazolone Units: The final step involves the coupling of the benzodioxole moiety with the dihydropyrrolo-pyrazolone core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of the benzodioxole moiety with a diphenyl-substituted dihydropyrrolo-pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H17N3O3/c28-24-22-20(21(25-26-22)15-7-3-1-4-8-15)23(27(24)17-9-5-2-6-10-17)16-11-12-18-19(13-16)30-14-29-18/h1-13,23H,14H2,(H,25,26)

InChI Key

BVYIYNXVXUZVEO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C(=O)N3C5=CC=CC=C5)NN=C4C6=CC=CC=C6

Origin of Product

United States

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